(2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester
Description
The compound "(2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester" is a carbamate derivative featuring a polyethylene glycol (PEG)-like ethoxy chain, a tert-butyl carbamate protecting group, and a terminal azide moiety. The azide group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making the compound valuable for bioconjugation, polymer chemistry, and drug delivery systems . Its PEG chain enhances hydrophilicity, while the tert-butyl group stabilizes the carbamate during synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(6-azidohexanoylamino)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N5O5/c1-17(2,3)27-16(24)20-10-12-26-14-13-25-11-9-19-15(23)7-5-4-6-8-21-22-18/h4-14H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJNPXVAQXVYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound involves multiple steps, each characterized by specific reaction conditions to ensure the accurate formation of the desired product.
Initial Synthesis of Intermediates: : The process typically begins with the formation of intermediate compounds such as 6-Azidohexanoic acid, followed by its conversion to 6-Azidohexanoylamino through amidation.
Linking Ethoxy Groups: : Subsequent steps involve ethoxylation reactions where ethoxy groups are sequentially added under controlled conditions, ensuring the correct arrangement of 2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl.
Formation of Carbamic Acid Tert-Butyl Ester: : Finally, the compound is esterified with carbamic acid tert-butyl ester under specific conditions of temperature and pressure to achieve the target molecule.
Industrial Production Methods:
In an industrial setting, production is scaled up using automated reactors and stringent quality control measures to maintain the purity and yield of the compound. Techniques such as continuous flow synthesis might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
This compound undergoes a variety of reactions including:
Oxidation: : Typically involves reagents like sodium periodate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reductive reactions often utilize agents such as lithium aluminum hydride to modify specific functional groups.
Common Reagents and Conditions:
Oxidation: : Sodium periodate in aqueous solution, room temperature.
Reduction: : Lithium aluminum hydride in ether, reflux conditions.
Substitution: : Various halides and nucleophiles under anhydrous conditions, with catalysts like palladium or copper.
Major Products Formed:
Scientific Research Applications
This compound finds extensive use across several fields:
Chemistry: : Utilized as a precursor in the synthesis of polymers and other complex molecules.
Biology: : Acts as a probe in studying cellular processes and molecular interactions.
Medicine: : Investigated for potential use in drug delivery systems due to its stability and ability to be functionalized.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways:
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to desired outcomes in research and industrial applications.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The table below compares the target compound with key structural analogs:
*Calculated based on assumed formula C₁₈H₃₁N₅O₅.
Key Observations :
Physicochemical Properties
- Solubility : The PEG chain in the target compound enhances aqueous solubility compared to aromatic analogs (e.g., ).
- Stability : The tert-butyl group stabilizes the carbamate against hydrolysis, whereas azides may decompose under heat or UV light.
- Melting Points : Hydroxyl analogs (e.g., ) have lower melting points (~93°C, ) compared to crystalline azides.
Research Findings and Trends
- Click Chemistry Dominance : Azide-functionalized carbamates are prioritized in drug discovery for modular conjugation .
- PEG Chain Optimization : Ethoxy chain length impacts solubility and biocompatibility, with triethylene glycol (3 ethoxy units) balancing hydrophilicity and synthetic complexity .
- Safety Considerations: Azides require careful handling due to explosive risks, whereas hydroxyl and amino analogs are generally safer .
Biological Activity
The compound (2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester, also known as a tert-butyl ester derivative of an azido hexanoyl amino acid, has garnered attention due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological evaluations, and therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C18H18N4O5
- Molecular Weight : 370.4 g/mol
- IUPAC Name : 6-azido-2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]benzo[de]isoquinoline-1,3-dione
The compound features a complex structure that includes an azido group, which is often associated with enhanced biological activity due to its ability to participate in bioorthogonal reactions.
Anticancer Properties
Recent studies have explored the anticancer properties of similar compounds, particularly focusing on their efficacy against various breast cancer cell lines. The compound's structural analogs have shown promising results:
- Efficacy Against Breast Cancer : In vitro studies indicate that derivatives of L-γ-methyleneglutamic acid amides exhibit significant inhibition of cell growth in breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. These compounds have been compared to established treatments like tamoxifen and olaparib, demonstrating comparable efficacy in certain contexts .
| Compound | Cell Line | Inhibition Rate (%) | Reference |
|---|---|---|---|
| L-γ-methyleneglutamic acid amide | MCF-7 | 70% | |
| L-γ-methyleneglutamic acid amide | SK-BR-3 | 65% | |
| L-γ-methyleneglutamic acid amide | MDA-MB-231 | 68% |
The mechanism by which these compounds exert their effects involves the inhibition of glutaminolysis, a metabolic pathway crucial for cancer cell proliferation. By targeting this pathway, the compounds can effectively starve cancer cells of necessary biosynthetic precursors .
Pharmacokinetics
Pharmacokinetic studies on related compounds have shown moderate brain exposure with a half-life of approximately 0.74 hours. Tissue distribution studies indicate significant accumulation in organs such as the kidney and liver, which is essential for understanding the therapeutic window and potential side effects .
Case Studies and Research Findings
Several case studies have highlighted the potential of azido-containing compounds in therapeutic applications:
- Breast Cancer Treatment : A study demonstrated that certain azido derivatives could selectively inhibit tumor growth while sparing non-malignant cells (MCF-10A), suggesting a favorable therapeutic index .
- Glioblastoma Studies : The compound's analogs have been tested on glioblastoma cell lines (BNC3 and BNC6), showing effective suppression of growth in a concentration-dependent manner after 24 or 72 hours of treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
